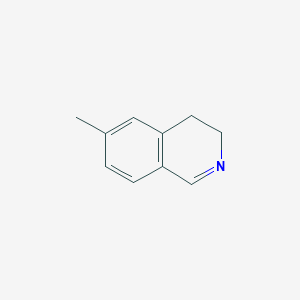
4-(Azetidin-1-YL)but-2-YN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-1-yl)but-2-yn-1-ol is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol It is characterized by the presence of an azetidine ring, a butynyl group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)but-2-yn-1-ol typically involves the reaction of azetidine with but-2-yn-1-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of but-2-yn-1-ol, followed by the nucleophilic attack of the resulting alkoxide on azetidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4-(Azetidin-1-yl)but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as amines or thiols can react with the azetidine ring under basic conditions.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major products are alkenes or alkanes, depending on the extent of reduction.
Substitution: The major products are substituted azetidines.
科学研究应用
4-(Azetidin-1-yl)but-2-yn-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
作用机制
The mechanism of action of 4-(Azetidin-1-yl)but-2-yn-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring and the alkyne group may play crucial roles in binding to these targets and modulating their activity .
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)but-2-yn-1-ol: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
4-(Morpholin-1-yl)but-2-yn-1-ol: Similar structure but with a morpholine ring instead of an azetidine ring.
Uniqueness
4-(Azetidin-1-yl)but-2-yn-1-ol is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The azetidine ring is less common in nature and synthetic compounds, making this compound a valuable subject of study for its potential novel applications .
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
4-(azetidin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C7H11NO/c9-7-2-1-4-8-5-3-6-8/h9H,3-7H2 |
InChI 键 |
HXNIIUPXKFJEAI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)



![3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)

![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)
![5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione](/img/structure/B11923710.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)
